molecular formula C20H16N2OS B293019 2-Ethoxy-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile

2-Ethoxy-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile

Cat. No. B293019
M. Wt: 332.4 g/mol
InChI Key: GYPCNEWIQBDSGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, also known as ETDQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. ETDQ is a heterocyclic compound that contains a quinoline ring, a thiophene ring, and an ethoxy group. In

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2-Ethoxy-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-Ethoxy-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. In material science, 2-Ethoxy-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile has been used as a hole-transporting material in organic solar cells, where it facilitates the movement of positive charges.
Biochemical and Physiological Effects:
2-Ethoxy-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, 2-Ethoxy-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile has been shown to induce apoptosis, a form of programmed cell death, by activating the caspase cascade. 2-Ethoxy-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile has also been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases. In material science, 2-Ethoxy-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile has been shown to exhibit high hole mobility and good thermal stability, making it a promising candidate for the development of organic electronic devices.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Ethoxy-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile is its versatility, as it can be used as a building block for the synthesis of various functional materials and heterocyclic compounds. 2-Ethoxy-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile is also relatively easy to synthesize and purify, making it accessible to researchers with basic organic chemistry skills. However, one of the main limitations of 2-Ethoxy-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile is its potential toxicity, as it has been shown to exhibit cytotoxicity at high concentrations. Therefore, caution should be exercised when handling 2-Ethoxy-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile in the laboratory.

Future Directions

There are several future directions for the research on 2-Ethoxy-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile. One potential direction is the development of 2-Ethoxy-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile-based anticancer drugs with improved efficacy and reduced toxicity. Another potential direction is the synthesis of 2-Ethoxy-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile derivatives with enhanced hole-transporting properties for use in organic electronic devices. Additionally, the investigation of the mechanism of action of 2-Ethoxy-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile and its derivatives could lead to the discovery of new targets for drug development. Finally, the exploration of the potential applications of 2-Ethoxy-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile in other fields, such as catalysis and sensors, could lead to the development of new technologies.

Synthesis Methods

The synthesis of 2-Ethoxy-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile involves the condensation reaction of 2-aminothiophene with ethyl cyanoacetate, followed by the cyclization of the resulting intermediate with 2-chloro-4-ethoxyquinoline. The final product is obtained through the purification of the crude product by column chromatography.

Scientific Research Applications

2-Ethoxy-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-Ethoxy-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. 2-Ethoxy-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile has also been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. In material science, 2-Ethoxy-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile has been used as a building block for the synthesis of various functional materials, including organic light-emitting diodes and organic solar cells. In organic synthesis, 2-Ethoxy-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile has been used as a versatile reagent for the construction of various heterocyclic compounds.

properties

Molecular Formula

C20H16N2OS

Molecular Weight

332.4 g/mol

IUPAC Name

2-ethoxy-4-thiophen-2-yl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile

InChI

InChI=1S/C20H16N2OS/c1-2-23-20-16(12-21)18(17-8-5-11-24-17)15-10-9-13-6-3-4-7-14(13)19(15)22-20/h3-8,11H,2,9-10H2,1H3

InChI Key

GYPCNEWIQBDSGQ-UHFFFAOYSA-N

SMILES

CCOC1=NC2=C(CCC3=CC=CC=C32)C(=C1C#N)C4=CC=CS4

Canonical SMILES

CCOC1=C(C(=C2CCC3=CC=CC=C3C2=N1)C4=CC=CS4)C#N

Origin of Product

United States

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